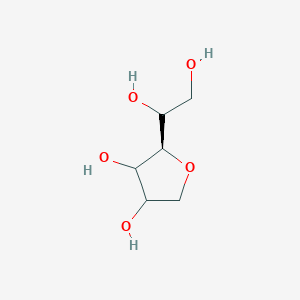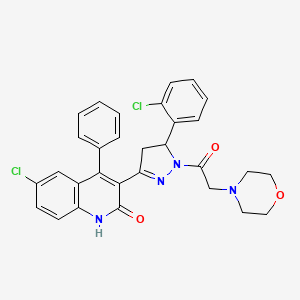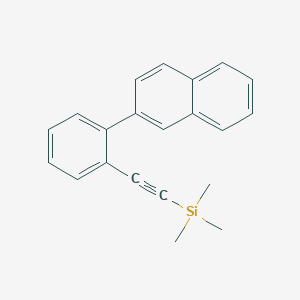
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C21H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a naphthalen-2-yl and phenyl group. It is commonly used in organic synthesis and material science due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated naphthalene derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Wirkmechanismus
The mechanism of action of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. These groups can undergo transformations that allow the compound to interact with different molecular targets and pathways. For example, the ethynyl group can engage in cycloaddition reactions, while the trimethylsilyl group can be substituted to introduce new functionalities .
Vergleich Mit ähnlichen Verbindungen
- Triisopropyl((trimethylsilyl)ethynyl)silane
- Phenylethynyltrimethylsilane
- 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Comparison: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is unique due to the presence of both naphthalen-2-yl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. In contrast, similar compounds may lack one of these groups, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C21H20Si |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
trimethyl-[2-(2-naphthalen-2-ylphenyl)ethynyl]silane |
InChI |
InChI=1S/C21H20Si/c1-22(2,3)15-14-18-9-6-7-11-21(18)20-13-12-17-8-4-5-10-19(17)16-20/h4-13,16H,1-3H3 |
InChI-Schlüssel |
YAGPZWZOLZWRNU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



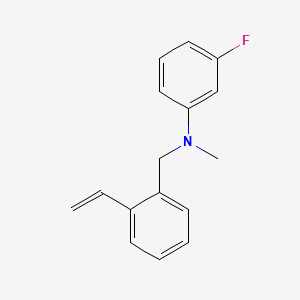
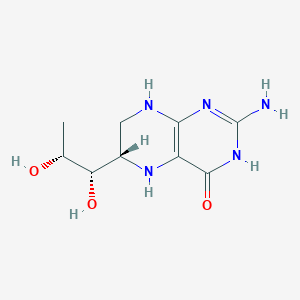
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
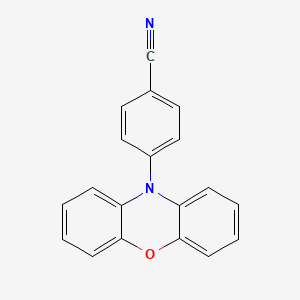
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
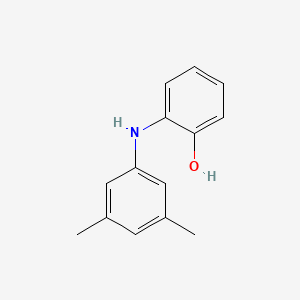
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
